N-(1H-13-BENZODIAZOL-2-YL)-2-(4-CHLOROPHENYL)ACETAMIDE
Overview
Description
N-(1H-13-BENZODIAZOL-2-YL)-2-(4-CHLOROPHENYL)ACETAMIDE is a synthetic organic compound that belongs to the class of benzodiazole derivatives
Future Directions
Mechanism of Action
Target of Action
For instance, they have been reported to interact with serine/threonine-protein kinases, which are involved in the control of the cell cycle . These targets play a crucial role in cellular processes such as cell division and growth.
Mode of Action
Benzimidazole derivatives have been reported to exhibit inhibitory activity against various organisms . This suggests that the compound may interact with its targets, leading to changes that inhibit the growth or function of these organisms.
Biochemical Pathways
Benzimidazole derivatives have been associated with a broad range of chemical and biological properties, suggesting that they may affect multiple pathways .
Pharmacokinetics
The compound’s structure suggests that it may be highly soluble, which could potentially impact its bioavailability .
Result of Action
Benzimidazole derivatives have been reported to attenuate morphine-induced thermal hyperalgesia and mechanical allodynia, and reduce tnf-α expression in mice . This suggests that the compound may have similar effects.
Biochemical Analysis
Biochemical Properties
N-1H-benzimidazol-2-yl-2-(4-chlorophenyl)acetamide is a strong electron donor molecule that can be used for n-type doping . It shows conductivity of approximately 2 × 10 −3 S/cm as a dopant .
Cellular Effects
Preliminary studies suggest that this compound may have potential anti-inflammatory properties .
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-13-BENZODIAZOL-2-YL)-2-(4-CHLOROPHENYL)ACETAMIDE typically involves the reaction of 2-(4-chlorophenyl)acetic acid with 1H-13-benzodiazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1H-13-BENZODIAZOL-2-YL)-2-(4-CHLOROPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Benzodiazole derivatives: Compounds with similar benzodiazole structures.
Chlorophenyl derivatives: Compounds with similar chlorophenyl groups.
Uniqueness
N-(1H-13-BENZODIAZOL-2-YL)-2-(4-CHLOROPHENYL)ACETAMIDE is unique due to its specific combination of benzodiazole and chlorophenyl groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-yl)-2-(4-chlorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O/c16-11-7-5-10(6-8-11)9-14(20)19-15-17-12-3-1-2-4-13(12)18-15/h1-8H,9H2,(H2,17,18,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LODYJWJZWUCAIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)CC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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